N-Unsubstituted Tetrahydroquinoline Core Drives Distinct HBD Count vs. Quinfamide
The title compound possesses two hydrogen-bond donor (HBD) atoms (one from the secondary amine, one possibly from a hydroxyl trace, though the computed HBD is 2), whereas the N-dichloroacetyl analog quinfamide has zero HBD atoms due to amide substitution [1]. This difference of 2 HBD units directly impacts membrane permeability, solubility, and target binding, as demonstrated in typical CNS and antibacterial drug design where HBD count is a critical optimization parameter [2].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 2 (computed by PubChem for the parent 6-ol; the ester retains the NH donor) [1] |
| Comparator Or Baseline | Quinfamide: HBD = 0 (no NH donor; N-dichloroacetyl amide) [3] |
| Quantified Difference | ΔHBD = 2 |
| Conditions | Computed molecular descriptors (PubChem 2025 release) [1] |
Why This Matters
A difference of 2 HBD units can alter oral bioavailability classification and CNS penetration potential, making the compound more suitable for target classes requiring hydrogen-bond interactions.
- [1] PubChem. (2025). Compound Summary: 61855-46-7, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [3] PubChem. (2025). Compound Summary: Quinfamide, CAS 62265-68-3. National Center for Biotechnology Information. View Source
